{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate
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Overview
Description
{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a difluorobenzyl group, a bromopyridine moiety, and an ester linkage, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,4-difluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate typically involves the following steps:
Formation of the Difluorobenzylamine Intermediate: This step involves the reaction of 2,4-difluorobenzyl chloride with ammonia or an amine to form 2,4-difluorobenzylamine.
Coupling with 5-Bromopyridine-3-carboxylic Acid: The difluorobenzylamine intermediate is then coupled with 5-bromopyridine-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Ester Linkage: The final step involves the esterification of the carboxylic acid group with an appropriate alcohol, such as 2-oxoethyl alcohol, under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluorobenzyl and pyridine moieties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized products at the difluorobenzyl or pyridine moieties.
Reduction: Reduced products at the difluorobenzyl or pyridine moieties.
Hydrolysis: Corresponding carboxylic acid and alcohol.
Scientific Research Applications
{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of {[(2,4-difluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group and the bromopyridine moiety can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function . The ester linkage may also play a role in the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzylamine: A key intermediate in the synthesis of the target compound.
5-Bromopyridine-3-carboxylic Acid: Another intermediate used in the synthesis.
2-Oxoethyl Esters: Compounds with similar ester linkages but different substituents.
Uniqueness
{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is unique due to the combination of its difluorobenzyl, bromopyridine, and ester functionalities. This combination imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF2N2O3/c16-11-3-10(5-19-7-11)15(22)23-8-14(21)20-6-9-1-2-12(17)4-13(9)18/h1-5,7H,6,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRLJBDFRNIZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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